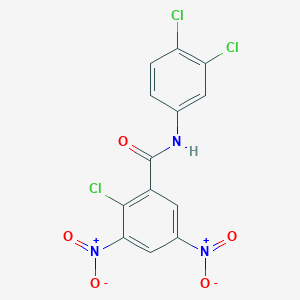
2-chloro-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the nitration of a suitable benzamide derivative followed by chlorination and subsequent reactions to introduce the dichlorophenyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing advanced equipment to maintain safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-chloro-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of nitro and chloro groups can influence its binding affinity and reactivity, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its observed activities.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,4-dichlorophenyl)acetamide
- 2-chloro-N-(3,4-dichlorophenyl)ethanamide
Uniqueness
2-chloro-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide is unique due to the presence of both nitro and chloro groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced biological activities or different chemical properties, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C13H6Cl3N3O5 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-chloro-N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H6Cl3N3O5/c14-9-2-1-6(3-10(9)15)17-13(20)8-4-7(18(21)22)5-11(12(8)16)19(23)24/h1-5H,(H,17,20) |
InChI Key |
VAEOUFWPWKEXBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


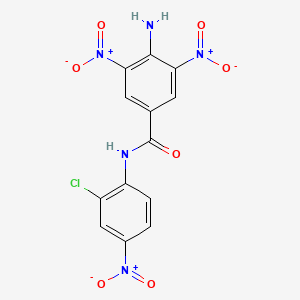
![2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B12482141.png)
![2-fluoro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12482147.png)
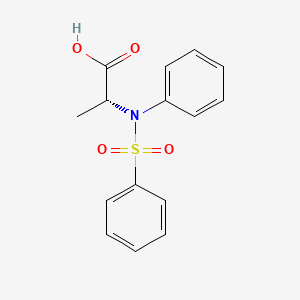
![[4-(3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid](/img/structure/B12482163.png)

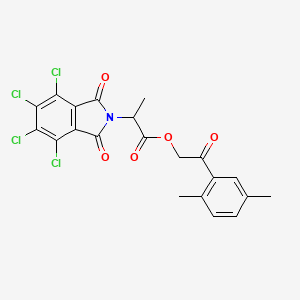
![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-2-carboxamide](/img/structure/B12482190.png)
![10-(1H-imidazol-2-yl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12482191.png)
![Propyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12482195.png)
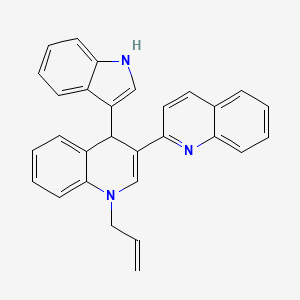
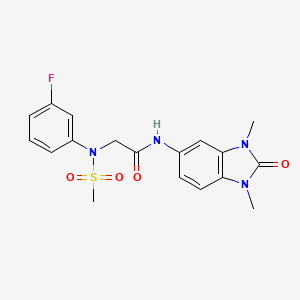
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12482219.png)
![2-({3-Bromo-4-[(4-chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B12482226.png)
